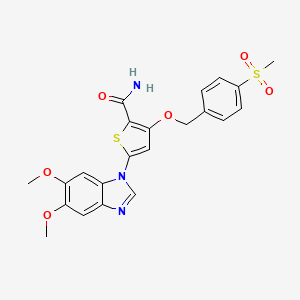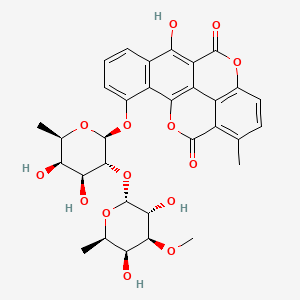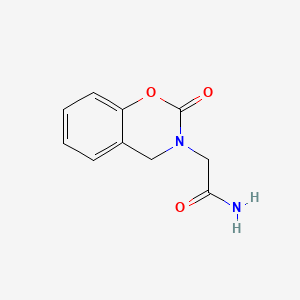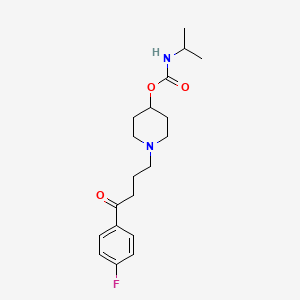
CAY10575
Vue d'ensemble
Description
CAY10575 est un composé chimique connu pour ses effets inhibiteurs sur certaines kinases. Il est officiellement nommé 5-(5,6-diméthoxy-1H-benzimidazol-1-yl)-3-[(4-(méthylsulfonyl)phényl)méthoxy]-2-thiophènecarboxamide. Ce composé est principalement reconnu pour sa capacité à inhiber la kinase IκBβ (IKKβ) et la kinase 1 de type polo (Plk1), ce qui en fait un outil précieux en recherche biochimique .
Applications De Recherche Scientifique
CAY10575 has a wide range of scientific research applications:
Chemistry: It is used as a kinase inhibitor in various biochemical assays to study kinase signaling pathways.
Biology: The compound is employed in cell biology research to investigate the role of kinases in cell signaling and regulation.
Medicine: this compound is explored for its potential therapeutic effects, particularly in diseases where kinase activity is dysregulated, such as cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Target of Action
CAY10575 primarily targets IKK-ε (IκB kinase epsilon) and Polo-like kinase 1 (Plk1) . IKK-ε is a non-canonical IκB kinase that plays a crucial role in inflammation and immunity. Plk1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
This compound acts as an inhibitor for both IKK-ε and Plk1 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IKK-ε and Plk1 by this compound affects several biochemical pathways. IKK-ε is involved in the NF-κB signaling pathway, which regulates immune and inflammatory responses . On the other hand, Plk1 plays a critical role in cell cycle progression, particularly in the G2/M transition and cytokinesis .
Pharmacokinetics
It is known to be soluble in dmso, which suggests it may have good bioavailability
Result of Action
This compound’s inhibition of IKK-ε and Plk1 leads to significant molecular and cellular effects. For instance, it has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments with similar polarity . Additionally, storage conditions can impact the compound’s stability, with recommendations for storage at -20°C .
Analyse Biochimique
Biochemical Properties
CAY10575 interacts with IKKβ and Plk1, inhibiting their activity . The nature of these interactions is through the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the NF-κB signaling pathway . It also impacts gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting IKKβ and Plk1, this compound can modulate the activity of these enzymes and the cellular processes they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable shelf life of over 4 years when stored at -20°C
Metabolic Pathways
Méthodes De Préparation
La synthèse de CAY10575 implique plusieurs étapes, en commençant par la préparation du noyau benzimidazole. La voie de synthèse comprend généralement :
Formation du cycle benzimidazole : Ceci est réalisé en condensant l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié.
Introduction des groupes méthoxy : La méthoxylation du cycle benzimidazole est réalisée à l'aide de méthanol en présence d'un catalyseur acide.
Attachement du cycle thiophène : Le cycle thiophène est introduit par une réaction de couplage avec l'intermédiaire benzimidazole.
Modifications finales : Le groupe méthylsulfonylphényle est attaché par une réaction de substitution nucléophile
Analyse Des Réactions Chimiques
CAY10575 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou d'autres fonctionnalités réductibles au sein de la molécule.
Substitution : Les réactions de substitution nucléophile sont fréquentes, en particulier impliquant les groupes méthoxy et méthylsulfonyle
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que des amines ou des thiols. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme inhibiteur de kinase dans divers tests biochimiques pour étudier les voies de signalisation des kinases.
Biologie : Le composé est utilisé en recherche en biologie cellulaire pour étudier le rôle des kinases dans la signalisation cellulaire et la régulation.
Médecine : this compound est exploré pour ses effets thérapeutiques potentiels, en particulier dans les maladies où l'activité des kinases est dysrégulée, comme le cancer.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase IκBβ (IKKβ) et de la kinase 1 de type polo (Plk1). Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire :
IKKβ : L'inhibition de l'IKKβ empêche la phosphorylation et la dégradation de l'IκB, bloquant ainsi l'activation de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB).
Plk1 : L'inhibition de la Plk1 perturbe la progression du cycle cellulaire, en particulier pendant la mitose, conduisant à l'arrêt du cycle cellulaire et à l'apoptose
Comparaison Avec Des Composés Similaires
CAY10575 est unique en raison de son action inhibitrice double sur l'IKKβ et la Plk1. Des composés similaires comprennent :
Inhibiteur 3 de l'IKK2 : Un autre inhibiteur de l'IKKβ avec une structure chimique différente.
Inhibiteur 1 de la kinase de type polo : Un composé qui cible spécifiquement la Plk1 mais n'inhibe pas l'IKKβ
Ces composés similaires mettent en évidence la spécificité et la polyvalence de this compound pour cibler plusieurs kinases, ce qui en fait un outil précieux en recherche.
Propriétés
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTVTZCYVZGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648989 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916985-21-2 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















